molecular formula C21H21NO3S B2626333 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-72-4

4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2626333
CAS No.: 670271-72-4
M. Wt: 367.46
InChI Key: XALWITFEIRRISN-UHFFFAOYSA-N
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Description

4'-Methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide is a chemical compound offered for research and development purposes. As a member of the biphenyl sulfonamide class, this compound is of significant interest in medicinal chemistry and drug discovery. Sulfonamides are a privileged scaffold in pharmaceutical development, known for their diverse biological activities. They have been extensively studied as inhibitors for various enzymes and biological targets . For instance, structurally related ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamide analogs have been identified as potent aggrecanase-1 inhibitors with potential applications in researching cartilage degradation conditions . The molecular structure of this compound, which integrates methoxy and biphenyl groups, is designed to allow researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. The crystal structures of analogous N-(4-methoxyphenyl)-sulfonamides have been well-characterized, revealing consistent bond lengths and angles, particularly within the sulfonamide group, which is crucial for understanding intermolecular interactions and solid-state properties . This product is provided for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling this material.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-25-20-11-7-18(8-12-20)19-9-13-21(14-10-19)26(23,24)22-16-15-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWITFEIRRISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the biphenyl derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenethyl Group: The final step involves the reaction of the sulfonamide derivative with phenethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in multiple reaction types:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
Hydrolysis H₂O/H⁺ (acidic) or NaOH (basic)Biphenyl-4-sulfonic acid + phenethylamineAcidic conditions favor slower hydrolysis due to protonation of NH group
Alkylation Alkyl halides (e.g., CH₃I)/K₂CO₃/DMFN-alkylated sulfonamidesPhenethyl group sterically hinders secondary alkylation
Acylation Acetyl chloride/pyridineN-acetyl derivativesLimited reactivity due to electron-withdrawing sulfonyl group

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes regioselective EAS at positions activated by the methoxy group:

ReactionReagents/ConditionsPosition SubstitutedYield/SelectivitySources
Nitration HNO₃/H₂SO₄, 0–5°C3'-position68% yield; para-directing effect of methoxy
Sulfonation ClSO₃H, CH₂Cl₂, rt2'-positionForms disulfonated product as minor side product
Halogenation Br₂/FeBr₃3'- and 5'-positionsCompetitive bromination at both activated positions

Methoxy Group Transformations

The 4'-methoxy substituent displays characteristic reactivity:

ReactionReagents/ConditionsProducts FormedNotesSources
Demethylation BBr₃, CH₂Cl₂, -78°C4'-hydroxy derivativeQuantitative conversion under cryogenic conditions
Oxidation KMnO₄/H₂O, ΔNo reactionMethoxy group resistant to strong oxidants

Reductive Cleavage Reactions

The sulfonamide bond can be selectively reduced:

ReactionReagents/ConditionsProducts FormedEfficiencySources
S-N Bond Cleavage LiAlH₄/THF, refluxBiphenyl-4-thiol + phenethylamine92% conversion; exothermic reaction
Catalytic Hydrogenation H₂ (1 atm)/Pd-C, EtOHNo reactionSulfonamide group inert to standard hydrogenation

Cross-Coupling Reactions

The biphenyl system enables metal-catalyzed transformations:

ReactionCatalysts/ConditionsProducts FormedKey ChallengesSources
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4'-methoxy-[1,1'-biphenyl] variantsSteric hindrance from phenethyl group reduces yield (≤45%)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneN-aryl derivativesRequires high temperatures (110°C)

Photochemical Reactivity

UV irradiation induces unique transformations:

ReactionConditionsProducts FormedMechanismSources
C-S Bond Cleavage UV (254 nm)/CH₃CNBiphenyl radical + sulfonamide fragmentsConfirmed by ESR spectroscopy

Critical Analysis:

  • The phenethyl group creates steric hindrance, reducing yields in cross-coupling reactions compared to simpler biphenyl sulfonamides .

  • Methoxy-directed EAS follows classical ortho/para selectivity but exhibits unusual 3'-preference in nitration due to sulfonamide conjugation effects .

  • Computational studies suggest the sulfonamide NH participates in intramolecular hydrogen bonding with methoxy oxygen, influencing hydrolysis kinetics .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Several studies have investigated the anti-inflammatory and analgesic effects of sulfonamide derivatives similar to 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide. Research indicates that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. For instance, certain derivatives have shown significant reductions in edema volume and analgesic activity compared to standard treatments like diclofenac .

Table 1: Comparison of Anti-inflammatory Activity of Sulfonamide Derivatives

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Analgesic Activity (%)
This compoundTBDTBDTBD
Standard (Diclofenac)0.1664 nM0.0370 nM69%

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies indicated that modifications to the biphenyl structure could enhance potency against this pathogen. The sulfonamide moiety is believed to play a critical role in the interaction with bacterial targets .

Cancer Therapeutics

Research into sulfonamide derivatives has also highlighted their potential in oncology. Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival, such as aggrecanase-1, which is implicated in cartilage degradation associated with osteoarthritis and potentially in tumor progression .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that typically include the formation of the biphenyl structure followed by sulfonation reactions. Recent advances in synthetic methodologies have allowed for improved yields and purity of such compounds, making them more viable for therapeutic applications .

Case Studies and Research Findings

Various case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Analgesic Effects : A series of experiments demonstrated that compounds structurally related to this compound exhibited notable analgesic effects in animal models, with significant reductions in pain responses compared to controls .
  • Antimicrobial Efficacy : A study focused on the compound's activity against Mycobacterium tuberculosis showed promising results, leading to further exploration into its mechanism of action and potential as a new therapeutic agent for tuberculosis .

Mechanism of Action

The mechanism of action of 4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The phenethyl group may enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related biphenyl sulfonamides and their distinguishing features:

Compound Name Substituents on Biphenyl Core Sulfonamide Nitrogen Substituent Key Properties/Activities Reference
4'-Methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide 4'-OCH₃ Phenethyl Hypothesized enzyme inhibition (e.g., carbonic anhydrase XII) N/A
4′-Chloro-N-Mesityl-[1,1′-biphenyl]-4-sulfonamide (B8) 4′-Cl Mesityl (2,4,6-trimethylphenyl) High yield (83.8%), mp 214–215°C; potential steric hindrance from mesityl group
4′-(Trifluoromethoxy)-N-(3,4,5-Trimethoxyphenyl)-[1,1′-biphenyl]-4-sulfonamide (D3) 4′-OCF₃ 3,4,5-Trimethoxyphenyl 84.6% yield, mp 136–137°C; trifluoromethoxy enhances lipophilicity
N-((1S,3S,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide 4′-F Azabicycloheptane-methyl Antiproliferative activity; fluorine improves metabolic stability
Compound 15 (hCA XII inhibitor) 4′-Benzoyl Ureido-3,4,5-trimethoxybenzoyl Merges biphenyl sulfonamide with trimethoxybenzoyl for multitarget activity
4'-(Hexyloxy)-N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide 4′-OCH₂(CH₂)₄CH₃ 4-Hydroxyphenyl Carboxamide analog; hexyloxy increases hydrophobicity

Substituent Effects on the Biphenyl Core

  • Electron-donating groups (e.g., -OCH₃) : The 4'-methoxy group in the target compound likely enhances electron density, improving interactions with polar residues in enzyme active sites. In contrast, electron-withdrawing groups like -Cl (B8) or -OCF₃ (D3) may reduce electron density but improve binding via halogen bonds or hydrophobic interactions .
  • Fluorine substitution : The 4’-fluoro analog () demonstrates enhanced metabolic stability and antiproliferative activity, suggesting fluorine’s role in tuning pharmacokinetics .

Sulfonamide Nitrogen Modifications

  • Phenethyl vs. bulky groups : The phenethyl substituent in the target compound balances hydrophobicity and flexibility. Bulkier groups like mesityl (B8) or azabicycloheptane () may restrict conformational freedom but improve selectivity .
  • Polar substituents : The ureido-trimethoxybenzoyl group in Compound 15 () introduces hydrogen-bonding capacity, critical for high-affinity enzyme inhibition .

Biological Activity

4'-Methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial and anticancer effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of sulfonamide precursors with phenethyl amines, followed by purification and characterization using techniques such as NMR and mass spectrometry. The structural integrity and purity of the compound are crucial for its biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of carbonic anhydrase (CA) enzymes, which play a role in tumor growth and metastasis. Inhibitors like 4e have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity over CA II . Moreover, compounds have been reported to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with a notable increase in annexin V-FITC-positive cells .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound has been evaluated against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

  • In Vitro Studies : Studies have indicated that derivatives can exhibit significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 9.5 µg/mL against MRSA . Furthermore, they have shown potential in overcoming resistance mechanisms associated with classical sulfa drugs .

Comparative Biological Activity Table

Activity Type Compound IC50/MIC Value Target/Mechanism
Anticancer4e10.93 - 25.06 nMCarbonic Anhydrase IX
AntimicrobialN-(5-methylisoxazole-3-yl)benzenesulfonamide9.5 µg/mLMRSA
Apoptosis Induction4eSignificant increase (22-fold) in apoptotic cellsMDA-MB-231 cells

Case Studies

  • Breast Cancer Cell Lines : A study involving MDA-MB-231 and MCF-7 cell lines demonstrated that certain sulfonamide derivatives could significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .
  • Antibacterial Screening : A series of sulfonamide derivatives were screened against Mycobacterium tuberculosis, revealing promising results with MIC values ranging from 6.3 to 23 µM . This highlights the versatility of sulfonamides in targeting both bacterial infections and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Suzuki-Miyaura Coupling : To construct the biphenyl core, aryl halides and boronic acids are reacted under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at reflux (~90°C) for 12–24 hours .
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction of the biphenyl sulfonyl chloride with phenethylamine in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Critical Conditions : Strict temperature control during sulfonylation, inert atmosphere (N₂/Ar) for palladium-catalyzed steps, and HPLC monitoring to minimize by-products.

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the methoxy and phenethyl groups. Key signals include aromatic protons (δ 6.8–7.8 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁NO₃S: 376.1318) .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare activity in cell-free vs. cell-based systems. For example, if conflicting IC₅₀ values arise in enzyme inhibition (e.g., carbonic anhydrase XII) versus antiproliferative assays, validate target engagement using biophysical methods (e.g., surface plasmon resonance) .
  • Orthogonal Assays : Use fluorescence polarization or thermal shift assays to confirm binding affinity independently .
  • Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%), cell passage number, and ATP levels in viability assays .

Q. What strategies are effective in modifying the sulfonamide moiety to enhance target selectivity while minimizing off-target interactions?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfonamide with a sulfamate or phosphonate group to alter hydrogen-bonding patterns. For example, 4′-cyano-[1,1′-biphenyl]-4-sulfonamide derivatives showed enhanced selectivity for 11β-hydroxysteroid dehydrogenase .
  • Steric Hindrance : Introduce bulky substituents (e.g., trifluoromethoxy groups) at the 4′-position to block off-target binding pockets. This approach improved PGAM1 inhibition selectivity in dual-target inhibitors .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with secondary targets like β-catenin or Wnt pathways .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for dual-target inhibition?

  • Methodological Answer :

  • Fragment Merging : Combine pharmacophores from known inhibitors. For instance, integrating a 3,4,5-trimethoxybenzoyl moiety (from carbonic anhydrase inhibitors) with the biphenyl sulfonamide core created dual PGAM1/Wnt inhibitors (IC₅₀: 0.8 μM for PGAM1; 1.2 μM for β-catenin) .
  • Regiochemical Tuning : Vary substituent positions (e.g., 2′-fluoro vs. 4′-chloro) to balance potency and pharmacokinetics. Fluorine at the 2′-position improved metabolic stability (t₁/₂ > 6 hours in microsomes) .
  • In Vivo Correlation : Validate SAR predictions in xenograft models. For example, 4′-trifluoromethoxy derivatives demonstrated tumor growth inhibition (TGI: 65%) at 10 mg/kg/day .

Data Contradiction Analysis

Q. Why do certain synthetic routes yield suboptimal purity despite identical reaction conditions?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS to detect intermediates (e.g., des-methoxy analogs) formed via premature deprotection. Adjust stepwise reaction monitoring .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with THF in Suzuki couplings to reduce ester hydrolysis by-products .
  • Catalyst Lot Variability : Pre-screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for batch-dependent activity using model reactions .

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